Bryodulcosigenin
Description
This compound belongs to the 19-norlanostane triterpenoid family, characterized by a modified lanostane skeleton lacking the C19 methyl group. Its structure includes a 9β-methyl group, hydroxyl groups at positions 3β, 24, and 25, and a ketone at position 11. The stereochemistry (9β,10α) is critical for its biological interactions, particularly in modulating anti-inflammatory and metabolic pathways.
Properties
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQKXQOBKDVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-97-3 | |
| Record name | Bryodulcosigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one is a steroidal compound with significant biological activity. It is derived from natural sources and has been studied for its potential therapeutic effects. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one is C27H44O3, with a molecular weight of 426.65 g/mol . The compound features multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one exhibits antioxidant properties. It has been shown to inhibit oxidative stress markers in various cell lines, suggesting a protective role against free radical damage. This activity is critical in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies have reported that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This mechanism may be beneficial in treating inflammatory diseases and conditions.
Anticancer Potential
Preliminary studies suggest that (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways leading to programmed cell death.
The biological activities of (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Pathway : The compound modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.
- Apoptotic Induction : By influencing mitochondrial membrane potential and activating caspases, the compound promotes apoptosis in tumor cells.
Study 1: Antioxidant Efficacy
A study conducted on human liver cells demonstrated that treatment with (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one reduced oxidative stress markers by 40% compared to untreated controls. The results suggest significant antioxidant potential .
Study 2: Anti-inflammatory Response
In an animal model of arthritis, administration of the compound resulted in a 50% reduction in joint swelling and inflammation markers after two weeks of treatment. Histological analysis showed decreased infiltration of inflammatory cells .
Study 3: Cancer Cell Line Testing
Testing on breast cancer cell lines revealed that the compound induced apoptosis in 70% of the cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment .
Scientific Research Applications
Pharmacological Applications
Antioxidant Properties
Mogroside II-A1 exhibits significant antioxidant activity, which can help in reducing oxidative stress in cells. Research indicates that it can inhibit hydroxyl radical-induced DNA damage, making it a candidate for further studies in cancer prevention and treatment.
Anti-inflammatory Effects
Studies have demonstrated that Mogroside II-A1 possesses anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antidiabetic Potential
Mogroside II-A1 has been investigated for its potential antidiabetic effects. It may improve insulin sensitivity and glucose metabolism, making it a promising agent for managing diabetes .
Nutraceutical Applications
Natural Sweetener
Due to its intense sweetness (approximately 300 times sweeter than sucrose), Mogroside II-A1 is used as a natural sweetener in food products. It is particularly appealing for diabetic patients as it does not raise blood sugar levels .
Dietary Supplement
This compound is included in various dietary supplements aimed at promoting overall health due to its antioxidant and anti-inflammatory properties. Its natural origin makes it a preferable choice over synthetic additives .
Cosmetic Applications
Skin Care Products
Mogroside II-A1 is increasingly being incorporated into skincare formulations due to its antioxidant properties. It helps protect the skin from damage caused by free radicals and may contribute to anti-aging effects .
Agricultural Applications
Plant Growth Regulator
Research suggests that Mogroside II-A1 may act as a plant growth regulator, enhancing the growth and yield of certain crops. This application is still under investigation but shows promise for sustainable agricultural practices .
Case Studies
Comparison with Similar Compounds
Mogrol (CAS 88930-15-8)
- Structure: (3β,9β,10α,11α,24R)-9-Methyl-19-norlanost-5-ene-3,11,24,25-tetrol
- Key Differences :
- Lacks the C11 ketone; instead, it has a hydroxyl group at C11.
- Additional hydroxylation at C25 (shared with the target compound).
- Bioactivity : Mogrol is a precursor to mogrosides (sweet-tasting glycosides) and exhibits anti-diabetic properties via AMPK activation . The absence of the C11 ketone may reduce its oxidative stress-related activity compared to the target compound.
Dihydrocucurbitacin B (CAS 13201-14-4)
- Structure: 19-Nor-9β,10α-lanost-5-ene-3,11,22-trione with hydroxyl and acetyloxy substituents.
- Key Differences :
- Contains a C22 ketone and acetyloxy group at C25 (vs. free hydroxyl in the target compound).
- Additional hydroxyl groups at C2 and C14.
- Bioactivity: Known for cytotoxic effects against cancer cells, attributed to the acetyloxy moiety enhancing membrane permeability. The target compound’s free hydroxyls may favor antioxidant over cytotoxic roles .
Momordicoside A
- Structure: A glycoside derivative of a 19-norlanostane aglycone with tetrahydroxy substituents at C22, C23, C24, and C25.
- Key Differences: Glycosylation at C3 (linked to a glucopyranosyl-glucose chain) increases hydrophilicity. No C11 ketone; hydroxylation at C22 and C23.
- Bioactivity : Used in diabetes research for its insulin-mimetic effects. Glycosylation likely enhances solubility but reduces blood-brain barrier penetration compared to the aglycone target compound .
11-Oxomogroside V
- Structure : A mogroside derivative with a C11 ketone and glycosylation at C3 and C24.
- Key Differences :
- Shares the C11 ketone with the target compound but includes glycosidic bonds.
- Hydroxyl groups at C25 and glycosylation at C24.
- Bioactivity : The ketone at C11 may enhance anti-inflammatory activity, while glycosylation modifies pharmacokinetics (e.g., delayed renal clearance) .
Structural and Functional Analysis Table
Research Implications and Gaps
- Structural Determinants of Activity : The C11 ketone in the target compound may enhance redox-modulating activity compared to hydroxylated analogs like mogrol.
- Glycosylation Effects: Glycosides (e.g., momordicoside A) show improved solubility but reduced bioavailability in non-polar environments, suggesting the target compound’s aglycone form may excel in CNS-targeted applications.
- Synthetic Modifications : Derivatives like dihydrocucurbitacin B demonstrate how acetylation can shift bioactivity from antioxidant to cytotoxic, guiding future functionalization of the target compound .
Preparation Methods
Botanical Sources
The compound is primarily isolated from Picrorhiza species (e.g., Picrorhiza kurrooa) and Siraitia grosvenorii (monk fruit). Key steps include:
Table 1: Yields from Natural Extraction
| Source Material | Extraction Solvent | Purity (%) | Yield (mg/kg) | Reference |
|---|---|---|---|---|
| Picrorhiza roots | 70% MeOH | >95 | 120–150 | |
| Siraitia fruits | 50% EtOH | 98 | 80–100 |
Chemical Synthesis
Semi-Synthesis from Lanostane Precursors
Lanosterol derivatives serve as starting materials for stereoselective modifications:
Demethylation and Oxidation
Hydroxylation at C3, C24, and C25
Table 2: Key Semi-Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Demethylation (C19) | Pb(OAc)₄, Cu²⁺-pyridine, 60°C | 78 |
| C11 Oxidation | Jones reagent, acetone, 0°C | 85 |
| C24/C25 Dihydroxylation | mCPBA → H₂O/H⁺ | 62 |
Total Synthesis via Photochemical Isomerization
The 9β,10α configuration is achieved via UV-induced isomerization of 9α,10β precursors:
-
Substrate Preparation :
-
9α,10β-3β,24,25-Trihydroxy-19-norlanost-5-en-11-one is synthesized as described in Section 3.1.
-
-
Irradiation Protocol :
-
Product Isolation :
Biocatalytic Approaches
Enzymatic Modifications
Table 3: Biocatalytic Efficiency
| Enzyme | Substrate | Conversion (%) |
|---|---|---|
| CYP3A4 | 19-Norlanost-5-en-11-one | 88 |
| β-Glucosidase (Aspergillus) | Mogroside V | 95 |
Analytical Validation
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
